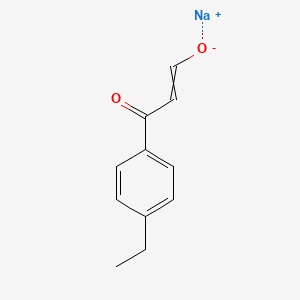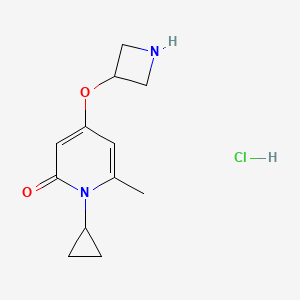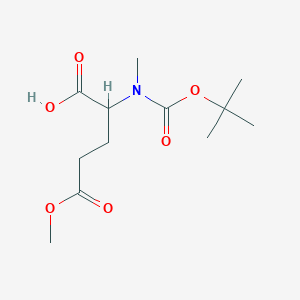
methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate
Vue d'ensemble
Description
“Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate” is a chemical compound with the molecular formula C10H14N2O3 . It has a molecular weight of 210.23 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 210.23 . Other specific properties such as boiling point and storage conditions were not specified .Applications De Recherche Scientifique
Synthesis from Renewable Sources
Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate and its derivatives have been synthesized from renewable levulinic acid, showcasing the compound's role in sustainable chemistry. This process involves efficient heterocyclization to produce new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates, including both isoxazole and pyrazole derivatives. The methodology yields several methyl and ethyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates, along with their respective acid derivatives, demonstrating the synthetic versatility and potential of this compound in generating diverse molecular structures from bio-based materials (Flores et al., 2014).
Application in Sensing and Imaging
The compound has been utilized in the synthesis of a highly sensitive coumarin–pyrazolone probe for detecting Cr3+ ions, which shows a quick color response from fluorescent green to colorless with significant quenching of fluorescence. This application highlights the compound's potential in developing sensitive and selective probes for metal ions, which could be useful in various fields including environmental monitoring and bioimaging. The probe's successful application in living cell imaging further demonstrates its biocompatibility and potential in biological research (Mani et al., 2018).
Contributions to Heterocyclic Chemistry
The compound serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds, illustrating its importance in the field of heterocyclic chemistry. This includes the synthesis of pyrazolo[3,4-d]pyrimidine core-based dissymmetrical compounds, which exhibit folded conformations due to arene interactions. Such studies contribute to our understanding of molecular conformations and interactions, which are crucial in the design of molecular materials and pharmaceuticals (Avasthi et al., 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 3-oxo-3-(1,3,5-trimethylpyrazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-10(7(2)12(3)11-6)8(13)5-9(14)15-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAGZENBCKNLSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1541359-51-6 | |
| Record name | methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



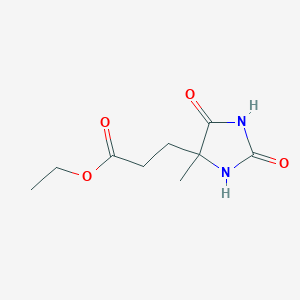




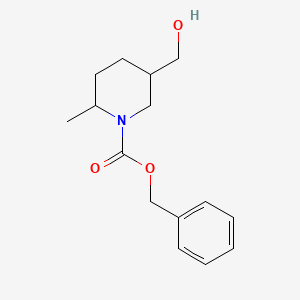

![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)

